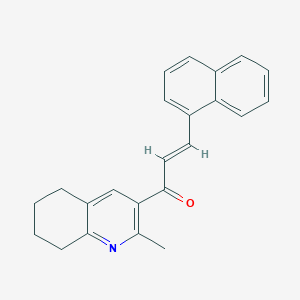
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one
Descripción general
Descripción
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one, also known as TQNP, is a synthetic compound that has been widely studied for its potential applications in scientific research. TQNP belongs to the family of chalcone derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Some of the most promising applications of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one include its use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Finally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase. Additionally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Finally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to scavenge free radicals and protect cells from oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to possess a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the protection of cells from oxidative stress. 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. Additionally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. Finally, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has been shown to protect cells from oxidative stress by scavenging free radicals and upregulating the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its potent biological activity, and its wide range of potential applications. However, 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one also has several limitations, including its poor solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dose and route of administration for 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one, as well as its potential side effects and toxicity in vivo. Finally, the development of novel drug delivery systems for 1-(2-methyl-5,6,7,8-tetrahydro-3-quinolinyl)-3-(1-naphthyl)-2-propen-1-one may help to improve its bioavailability and therapeutic efficacy in vivo.
Propiedades
IUPAC Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-naphthalen-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-16-21(15-19-8-3-5-12-22(19)24-16)23(25)14-13-18-10-6-9-17-7-2-4-11-20(17)18/h2,4,6-7,9-11,13-15H,3,5,8,12H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALUVYBIDYZNGM-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)C=CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CCCCC2=N1)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-3-naphthalen-1-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



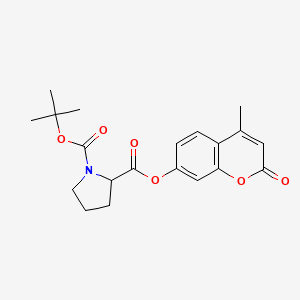


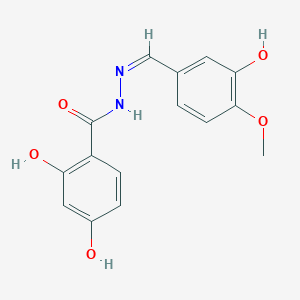
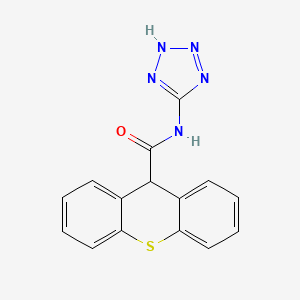

![3-bromo-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3837505.png)
![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
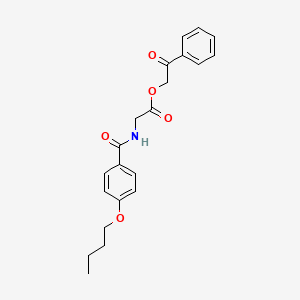
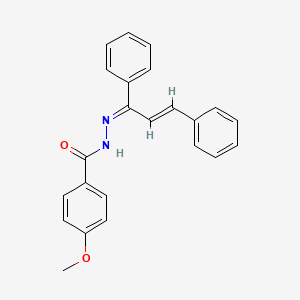
![1-dibenzo[b,d]furan-3-yl-2,5-pyrrolidinedione](/img/structure/B3837524.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3837529.png)
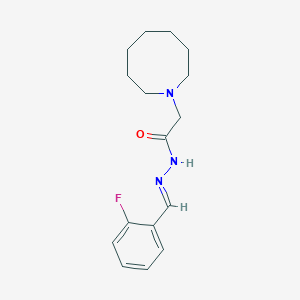
![2-[(3-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3837535.png)